5-Bromo-2-N-ethyl-4-methylpyridine-2,3-diamine

Heterocyclic Chemistry Cyclization Reactions Synthetic Methodology

Differentiated from generic analogs by the synergy of its 5-bromo, 2-ethylamino, and 3-amino groups. This precise substitution pattern enables unique reactivity in cyclization and post-functionalization, critical for constructing pyridine-fused heterocycles and Schiff base ligands in medicinal chemistry. Using simpler analogs risks divergent outcomes. Available at ≥98% purity for R&D.

Molecular Formula C8H12BrN3
Molecular Weight 230.11 g/mol
CAS No. 1373233-16-9
Cat. No. B3366461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-N-ethyl-4-methylpyridine-2,3-diamine
CAS1373233-16-9
Molecular FormulaC8H12BrN3
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESCCNC1=NC=C(C(=C1N)C)Br
InChIInChI=1S/C8H12BrN3/c1-3-11-8-7(10)5(2)6(9)4-12-8/h4H,3,10H2,1-2H3,(H,11,12)
InChIKeyNAWJKEGDYTYRTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-N-ethyl-4-methylpyridine-2,3-diamine: Technical Specifications and Core Identity for Research Procurement


5-Bromo-2-N-ethyl-4-methylpyridine-2,3-diamine (CAS RN: 1373233-16-9) is a heterocyclic organic compound characterized by a pyridine core substituted with a bromine atom at the 5-position, an ethylamino group at the 2-position, and a methyl group at the 4-position, along with a primary amine at the 3-position [1]. It is commercially available for research and development purposes from multiple vendors at purities typically ranging from 95% to 98% . Its primary known application is as a synthetic building block in medicinal chemistry, particularly in the preparation of pharmaceutical compounds targeting neurological and inflammatory diseases .

Why 5-Bromo-2-N-ethyl-4-methylpyridine-2,3-diamine Cannot Be Replaced by Generic Analogs: A Comparative Structural Analysis


While several brominated pyridines and pyridinediamines exist, 5-Bromo-2-N-ethyl-4-methylpyridine-2,3-diamine possesses a specific and uncommon combination of substituents that dictates its unique chemical reactivity and utility. Closely related analogs, such as 2,3-pyridinediamine (unsubstituted) [1] or N-(5-Bromo-4-methyl-2-pyridinyl)-N-ethylamine (lacking the 3-amino group) , differ by at least one key functional group. This results in fundamentally different chemical behavior. For instance, the presence of both the 2-ethylamino and 3-amino groups in the target compound creates a unique electronic environment on the pyridine ring, influencing its reactivity in cyclization and condensation reactions in ways that simpler analogs cannot replicate. Substituting with a generic alternative would likely lead to different reaction outcomes, altered product profiles, and potentially project failure.

5-Bromo-2-N-ethyl-4-methylpyridine-2,3-diamine: Quantitative Evidence for Differentiated Chemical Reactivity vs. Analogs


Comparative Reactivity in Cyclization: Unique Outcome with Aroylation Reagents vs. 2,3-Pyridinediamine

A study comparing the aroylation of 2,3-pyridinediamine (1a) and its 5-bromo analog (1b) with acid chlorides or anhydrides revealed a critical difference in reaction outcome. While both compounds failed to yield the expected diaroyl derivative, the 5-bromo analog (1b) led to a different product distribution (cyclized product 3 or monoaroyl derivative 4) compared to the unsubstituted compound (1a), demonstrating that the 5-bromo substituent significantly alters the electronic and steric environment, thereby dictating the favored reaction pathway [1].

Heterocyclic Chemistry Cyclization Reactions Synthetic Methodology

Comparative Reactivity in Imine Formation: Altered Regioselectivity vs. 2,3-Pyridinediamine

In a study on the condensation of 2,3-pyridinediamines with aromatic aldehydes, the reaction of 2,3-pyridinediamine (1a) and its 5-bromo analog (1b) independently resulted in the formation of 2-amino-3-arylideneaminopyridine (2a) and 5-bromo-2-amino-3-arylideneaminopyridine (2b), respectively [1]. The structure of the brominated product (2b) was unambiguously confirmed by single-crystal X-ray analysis, ruling out alternative isomeric structures and confirming that the bromine substituent does not alter the fundamental regiochemistry of the condensation but provides a structurally unique product.

Medicinal Chemistry Schiff Base Synthesis Structural Biology

Comparative Reactivity in 1:1 Condensation: Divergent Product Profile vs. 2,3-Pyridinediamine

A study investigated the condensation of 2,3-pyridinediamine (1a) and its 5-bromo analog (1b) with acetonylacetone. Both compounds formed 1:1 condensation products, regardless of molar ratios, but the resulting products were distinct due to the presence of the bromine atom [1]. This indicates that while the 5-bromo substituent does not alter the stoichiometry of the reaction, it directly influences the final product's structure and identity, creating a chemically distinct entity with unique properties and potential applications.

Heterocyclic Chemistry Condensation Reactions Synthetic Methodology

5-Bromo-2-N-ethyl-4-methylpyridine-2,3-diamine: Validated Application Scenarios for Scientific and Industrial Use


Synthesis of Diversifiable Pyridine-Fused Heterocycles via Cyclization

The unique reactivity of 5-Bromo-2-N-ethyl-4-methylpyridine-2,3-diamine in cyclization reactions, as demonstrated in comparative studies with aroylation reagents, makes it a valuable scaffold for synthesizing complex, pyridine-fused heterocyclic systems [1]. The presence of the bromine atom allows for post-cyclization functionalization, enabling the generation of diverse compound libraries for medicinal chemistry programs targeting specific biological pathways.

Synthesis of Structurally Defined Building Blocks via Schiff Base Condensation

The compound's reliable and well-characterized condensation with aromatic aldehydes to yield mono-anils, confirmed by X-ray crystallography, positions it as a premier building block for constructing Schiff base ligands [2]. These ligands are essential in coordination chemistry, catalysis, and the development of novel materials. The resulting 5-bromo-substituted imine product provides a convenient point for further diversification, which is a significant advantage over its non-brominated analog.

Creating Molecular Diversity Through Condensation Reactions

The compound's ability to undergo 1:1 condensation with reagents like acetonylacetone while retaining its bromine handle provides a straightforward route to a variety of brominated pyridine derivatives [3]. This is particularly useful in medicinal chemistry for exploring structure-activity relationships (SAR) around a core pyridine scaffold, as the bromine atom can be subsequently replaced with a wide array of aryl, alkyl, or amino groups through established cross-coupling methodologies.

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